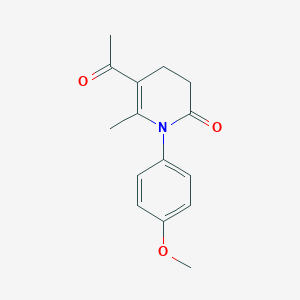
5-acetyl-1-(4-methoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-acetyl-1-(4-methoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone is a heterocyclic compound that features a pyridinone core with various substituents. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-acetyl-1-(4-methoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyr
Properties
IUPAC Name |
5-acetyl-1-(4-methoxyphenyl)-6-methyl-3,4-dihydropyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10-14(11(2)17)8-9-15(18)16(10)12-4-6-13(19-3)7-5-12/h4-7H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPBANMXEGJAGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC(=O)N1C2=CC=C(C=C2)OC)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
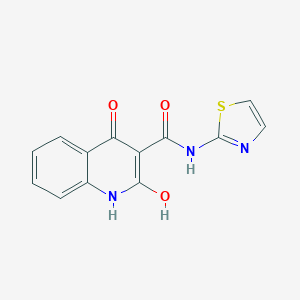
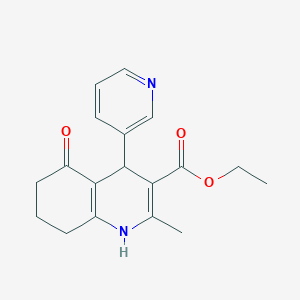
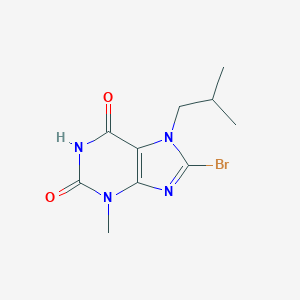
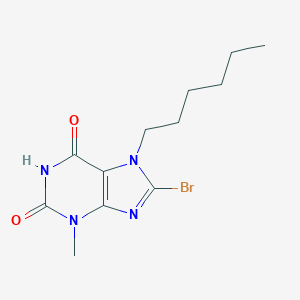
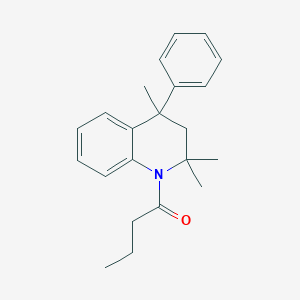
![5-butyryl-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B512597.png)
![4-[(2-hydroxyanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B512599.png)
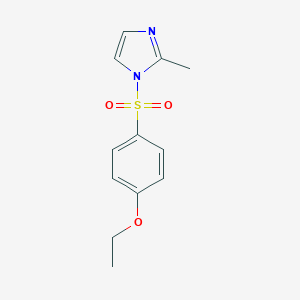
![1-[(4-methoxy-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512603.png)
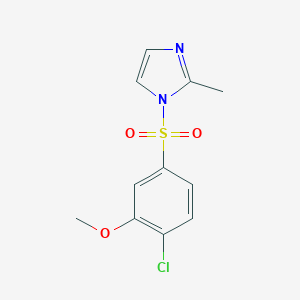
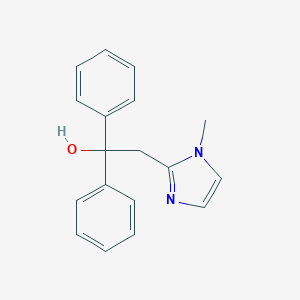
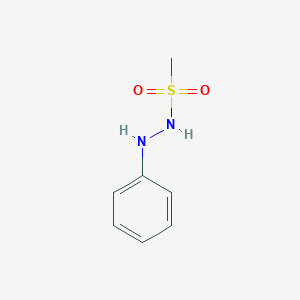
![(6Z)-N-hydroxy-4-methoxy-5,7,8,9-tetrahydro-6H-pyrimido[4,5-b][1,4]benzothiazin-6-imine](/img/structure/B512616.png)
![2-(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-propenyl)-3-nitro-1-benzofuran-5-ol](/img/structure/B512644.png)
